Viread - 202138-50-9

Viread

Catalog Number: EVT-284200
CAS Number: 202138-50-9
Molecular Formula: C23H34N5O14P
Molecular Weight: 635.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenofovir disoproxil fumarate (Viread) is a prodrug of tenofovir, an acyclic nucleoside phosphonate. [, ] It is classified as a nucleotide reverse transcriptase inhibitor (NtRTI) and is a potent antiviral agent. [, , , ] It plays a significant role in scientific research due to its activity against a wide variety of DNA viruses and retroviruses, including the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [, , ]

Future Directions
  • Development of novel prodrugs and formulations: Continued research into new prodrugs and formulations, like CMX157, that can improve oral bioavailability, enhance antiviral activity, and minimize potential toxicities is crucial. [, ]

  • Investigation of alternative drug delivery methods: Exploring alternative drug delivery methods, such as nanoparticles or long-acting injectables, could improve drug adherence and efficacy in preventing HIV transmission. []

  • Addressing drug resistance: Continued monitoring and analysis of emerging drug resistance patterns will be vital in developing effective strategies to counter resistance development. []

  • Optimizing combination therapies: Further research into combining tenofovir disoproxil fumarate with other antivirals, including new drug classes like integrase inhibitors, could lead to more potent and durable treatment regimens. []

  • Expanding pre-exposure prophylaxis (PrEP) research: Further investigation into pre-exposure prophylaxis strategies, including tenofovir disoproxil fumarate-containing regimens, will be essential in developing effective HIV prevention tools for various populations. [, , , ]

Source and Classification

Tenofovir Disoproxil Fumarate is an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection and chronic hepatitis B virus infection. It is classified as a nucleotide reverse transcriptase inhibitor, which works by inhibiting the reverse transcriptase enzyme crucial for viral replication. The compound is a prodrug of Tenofovir, designed to enhance bioavailability and efficacy in clinical settings. It is marketed under various brand names, including Viread, and has been a significant component in antiretroviral therapy regimens since its approval by the U.S. Food and Drug Administration in 2001 .

Synthesis Analysis

The synthesis of Tenofovir Disoproxil Fumarate involves several key steps:

  1. Preparation of Tenofovir: The synthesis begins with the reaction of 9-R-(2-hydroxypropyl) adenine with diethyl(tosyloxy)methylphosphonate in the presence of a magnesium alkoxide catalyst to form an intermediate, which is subsequently hydrolyzed to yield Tenofovir .
  2. Esterification: The next step involves the esterification of Tenofovir with chloromethyl isopropyl carbonate under basic conditions, often utilizing triethylamine as a catalyst. This reaction typically occurs at temperatures ranging from 45°C to 80°C in a suitable solvent such as 1-Methyl-2-Pyrrolidone .
  3. Purification: The crude product is purified through extraction with dichloromethane followed by crystallization from low-polar solvents like ethyl acetate or hexane to obtain Tenofovir Disoproxil Fumarate in high purity .

Recent advancements have introduced chemoenzymatic methods for synthesizing Tenofovir, employing biocatalysts to enhance yield and reduce environmental impact . These methods utilize enzymes such as lipases for kinetic resolution or alcohol dehydrogenases for stereoselective reductions, showcasing a potential shift towards more sustainable production techniques.

Molecular Structure Analysis

Tenofovir Disoproxil Fumarate has a complex molecular structure characterized by its phosphate group and the adenine base. Its chemical formula is C_{19}H_{30}N_{5}O_{10}P, and it features a fumarate moiety that enhances solubility and bioavailability. The compound's structural formula can be represented as follows:

OC O C C C O O N1 CN C2N C C H C OCP O OCOC O OC C C OCOC O OC C C C NC2 C1N\text{OC O C C C O O N1 CN C2N C C H C OCP O OCOC O OC C C OCOC O OC C C C NC2 C1N}

This structure highlights the presence of multiple functional groups, including hydroxyls, phosphonates, and carbonyls, which are critical for its biological activity .

Chemical Reactions Analysis

The chemical reactions involving Tenofovir Disoproxil Fumarate primarily focus on its synthesis and degradation pathways. Key reactions include:

  • Condensation Reactions: These are pivotal during the synthesis phase where intermediates are formed through condensation with phosphonates .
  • Hydrolysis: The hydrolysis of intermediates to yield Tenofovir is another significant reaction that underscores the importance of water in activating certain functional groups .
  • Degradation Pathways: Understanding degradation reactions is essential for stability studies; common degradation products include various impurities formed under acidic or basic conditions during storage or processing .
Mechanism of Action

Tenofovir Disoproxil Fumarate exerts its antiviral effects by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. Upon administration, it is converted into its active form, Tenofovir, which competes with natural nucleotides for incorporation into viral DNA. This incorporation results in premature termination of the viral DNA chain, effectively halting viral replication .

The mechanism involves:

  • Phosphorylation: After entering cells, Tenofovir undergoes phosphorylation to form Tenofovir diphosphate.
  • Inhibition: The diphosphate form competes with deoxyadenosine triphosphate (dATP), leading to chain termination during reverse transcription.
Physical and Chemical Properties Analysis

Tenofovir Disoproxil Fumarate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 635.5 g/mol.
  • Solubility: It exhibits good solubility in water due to its fumarate salt form.
  • Stability: The compound is generally stable under acidic conditions but may degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Its solubility profile varies significantly with pH, highlighting the importance of formulation in drug delivery systems .
Applications

Tenofovir Disoproxil Fumarate has significant scientific applications:

  • Antiviral Therapy: It is widely used in combination therapies for HIV/AIDS treatment and prevention (PrEP).
  • Chronic Hepatitis B Treatment: Effective in managing chronic hepatitis B infections.
  • Research Applications: Utilized in studies exploring resistance mechanisms in HIV and developing new antiviral compounds.

Additionally, ongoing research aims to optimize its synthesis processes and explore new formulations that improve patient adherence and therapeutic outcomes .

Introduction to Tenofovir Disoproxil Fumarate

Historical Development and Regulatory Approval

The scientific journey of tenofovir disoproxil fumarate began with foundational research on acyclic nucleoside phosphonates (ANPs) in the late 1980s. Antonín Holý’s team pioneered the synthesis of (R)-9-(2-phosphonylmethoxypropyl)adenine ((R)-PMPA), which demonstrated potent activity against retroviruses in preliminary studies [3]. John Martin, then at Gilead Sciences, recognized the therapeutic potential of this compound and spearheaded its pharmaceutical development. Strategic molecular optimization yielded the disoproxil prodrug formulation, which significantly enhanced oral bioavailability compared to the parent tenofovir compound [3] [10].

Preclinical validation emerged in 1995 when pivotal in vivo studies demonstrated complete protection against simian immunodeficiency virus (SIV) in rhesus macaques treated with (R)-PMPA. This breakthrough evidence of efficacy accelerated clinical translation [3]. After extensive clinical evaluation, the United States Food and Drug Administration granted approval on October 26, 2001, for tenofovir disoproxil fumarate (marketed as Viread®) as part of combination antiretroviral therapy for HIV infection. The approval was based on 24-week data from treatment-experienced adults showing significant viral load reduction (mean decrease of 0.61 log₁₀ copies/mL) when added to failing regimens [1] [10]. Subsequent regulatory milestones included:

Table 1: Key Regulatory Milestones for Tenofovir Disoproxil Fumarate

YearApproval/DesignationTherapeutic Area
2001Initial FDA approval (Viread®)HIV infection
2004FDA approval of Truvada® (emtricitabine/tenofovir disoproxil fumarate)HIV treatment
2008FDA approval for chronic hepatitis BHBV treatment
2012FDA approval for HIV pre-exposure prophylaxis (PrEP)HIV prevention

The 2008 hepatitis B indication approval recognized tenofovir disoproxil fumarate as a potent suppressor of HBV replication, providing a high genetic barrier to resistance. Its integration into prevention paradigms was solidified in 2012 when the FDA approved Truvada® for pre-exposure prophylaxis (PrEP), marking the first chemotherapeutic agent sanctioned for HIV prevention in high-risk populations [1] [4] [8].

Structural and Chemical Classification

Tenofovir disoproxil fumarate (chemical name: bis{(isopropoxycarbonyl)oxy}methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phosphonate fumarate) belongs to the nucleotide analog class of reverse transcriptase inhibitors. Its molecular formula is C₁₉H₃₀N₅O₁₀P • C₄H₄O₄, with a molecular weight of 635.51 g/mol [6] [9]. The compound is structurally characterized as a phosphonic acid diester prodrug of tenofovir [(R)-9-(2-phosphonomethoxypropyl)adenine (PMPA)], designed to overcome the inherent pharmacokinetic limitations of the parent molecule [4] [9].

Table 2: Fundamental Chemical Properties

PropertyTenofovir Disoproxil FumarateTenofovir (Active Moiety)
Molecular formulaC₂₃H₃₄N₅O₁₄PC₉H₁₄N₅O₄P
Molecular weight635.51 g/mol287.22 g/mol
CAS registry202138-50-9147127-20-6
Chemical structureProdrug diesterPhosphonic acid nucleotide analog
SolubilityHigh aqueous solubilityLimited membrane permeability

The chemical synthesis initiates with regioselective alkylation of adenine using (R)-propylene carbonate under basic conditions, yielding the N9-alkylated intermediate. Subsequent phosphonate coupling employs chloromethyl isopropyl carbonate to form the bis-POC (bis-pivaloyloxymethyl) prodrug. Final salt formation with fumaric acid enhances stability and crystallinity [4] [9]. This prodrug design achieves approximately 25% oral bioavailability in fasting states – a substantial improvement over tenofovir's negligible absorption (<1%). Food, particularly fatty meals, further enhances absorption by approximately 40% [4].

Metabolic activation occurs through a two-step enzymatic process: (1) Esterase-mediated hydrolysis in intestinal epithelium and plasma cleaves the isopropyloxycarbonyloxymethyl groups, liberating tenofovir; (2) Intracellular phosphorylation by cellular kinases converts tenofovir to its pharmacologically active form, tenofovir diphosphate. This diphosphorylated metabolite competes with endogenous deoxyadenosine triphosphate for incorporation into nascent viral DNA chains [1] [4] [9].

Role in Antiretroviral and Antiviral Therapy Paradigms

Tenofovir disoproxil fumarate revolutionized HIV and HBV management through its unique pharmacological properties and resistance profile. As a nucleotide reverse transcriptase inhibitor, it exerts activity against both viruses by competitively inhibiting reverse transcriptase and causing chain termination after incorporation into viral DNA. Its prolonged intracellular half-life (>60 hours) permits once-daily dosing, significantly enhancing adherence potential compared to earlier multiple-daily regimens [1] [4].

In HIV therapy, tenofovir disoproxil fumarate serves as a backbone agent in combination regimens recommended by global treatment guidelines. Its fixed-dose combinations with emtricitabine (Truvada®) or lamivudine (Cimduo®) provide simplified, potent dual-nucleoside foundations for triple-drug regimens. These combinations integrate seamlessly with various third agents, including integrase strand transfer inhibitors (e.g., elvitegravir/cobicistat in Stribild®), non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz in Atripa®), and protease inhibitors (e.g., darunavir/cobicistat in Symtuza®) [1]. The drug demonstrates efficacy against HIV isolates resistant to nucleoside analogs like zidovudine and didanosine, maintaining activity against variants with thymidine analog mutations (TAMs). Though resistance can emerge through selection of the K65R mutation in vitro, clinical studies indicate this occurs in only approximately 3% of treated patients [1] [10].

For chronic hepatitis B, tenofovir disoproxil fumarate demonstrates superior virological suppression compared to earlier agents like adefovir dipivoxil. Its potent HBV polymerase inhibition achieves undetectable viral DNA in over 90% of treated patients by 144 weeks of therapy. Unlike lamivudine or telbivudine, resistance development remains exceptionally rare during long-term therapy, establishing it as a preferred first-line option [1] [4].

The compound’s role expanded beyond treatment into prevention through pre-exposure prophylaxis (PrEP). Clinical trials demonstrated that daily tenofovir disoproxil fumarate/emtricitabine reduces HIV acquisition risk by 44%-75% across diverse high-risk populations, including men who have sex with men, serodiscordant couples, and people who inject drugs. This established PrEP as a fundamental component of comprehensive HIV prevention strategies [1] [4].

Table 3: Therapeutic Applications and Mechanisms

Therapeutic ContextMechanistic ActionClinical Significance
HIV combination therapyCompetitive inhibition of HIV-1 reverse transcriptase; chain terminationBackbone of first-line regimens; activity against nucleoside-resistant strains
Chronic hepatitis B monotherapyInhibition of HBV polymerase; chain terminationPotent suppression with minimal resistance; histologic improvement
HIV pre-exposure prophylaxis (PrEP)Prevention of viral establishment in exposed mucosal/cellular targetsUp to 75% risk reduction in high-risk populations
Post-exposure prophylaxisBlockade of early viral replication after exposureComponent of combination regimens following occupational/sexual exposure

The development of tenofovir alafenamide (TAF), a subsequent prodrug innovation, offered improved plasma stability and reduced systemic tenofovir exposure. However, tenofovir disoproxil fumarate retains therapeutic relevance due to its established efficacy record, extensive clinical experience, and cost-effectiveness in global health contexts [1].

Properties

CAS Number

202138-50-9

Product Name

Tenofovir Disoproxil Fumarate

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid

Molecular Formula

C23H34N5O14P

Molecular Weight

635.5 g/mol

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1

InChI Key

VCMJCVGFSROFHV-PFEQFJNWSA-N

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

Solubility

In water, 13.4 mg/mL at 25 °C

Synonyms

(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.